(5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
Description
The compound "(5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone" is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core fused with a dihydro ring system. Key structural elements include:
- A 5-chlorothiophene moiety linked via a methanone bridge.
- A 2-methyl group on the pyrazolo ring.
- A partially saturated pyrido-pyrimidine scaffold, which may enhance conformational stability and intermolecular interactions.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c1-9-6-14-17-7-10-8-19(5-4-11(10)20(14)18-9)15(21)12-2-3-13(16)22-12/h2-3,6-7H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCWXXFFUQUGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=C(S4)Cl)C=NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the chlorothiophene ring, followed by the construction of the dihydropyrazolo-pyrido-pyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the chlorothiophene moiety.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various areas of medicinal chemistry:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens including bacteria and fungi. For instance, compounds with similar structures have been tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition .
- Anticancer Properties : The heterocyclic nature of the compound allows it to interact with biological targets involved in cancer progression. Research has demonstrated that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and enzyme inhibition .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds containing pyrazolo-pyrido-pyrimidine structures may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .
Antimicrobial Screening
A study conducted on related compounds demonstrated significant antimicrobial activity using the agar well diffusion method. The results indicated that certain derivatives could inhibit the growth of Candida albicans and Pseudomonas aeruginosa, highlighting their potential as therapeutic agents .
Anticancer Research
In vitro studies on related pyrazolo-pyrido-pyrimidine derivatives revealed their ability to inhibit cell proliferation in various cancer cell lines, suggesting potential use as anticancer drugs. Mechanistic studies indicated that these compounds could disrupt cell cycle progression and induce apoptosis .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of (5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone are multifaceted:
- Enzyme Inhibition : Many compounds in this class act as inhibitors of key enzymes involved in metabolic pathways associated with disease processes.
- Receptor Modulation : These compounds may interact with specific receptors to modulate cellular signaling pathways critical for maintaining homeostasis or inducing therapeutic effects.
Mechanism of Action
The mechanism of action of (5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with structurally and functionally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Core Scaffold Differences: The target compound’s pyrazolo-pyrido-pyrimidine core is more complex than simpler pyrazolo-pyrimidines (e.g., 4l ) or chromeno-pyrimidines (e.g., 9a–9d ). This complexity may enhance target selectivity due to increased steric and electronic modulation .
Chlorothiophenes are known for improving metabolic stability in drug design .
Synthetic Routes :
- Multicomponent reactions (e.g., for 4l and 4b ) are common for pyrazolo-pyrimidines, but the target compound’s fused pyrido ring likely requires additional cyclization steps, similar to methods used for tetrahydroimidazo-pyridines .
Bioactivity Correlations :
- Compounds with diazenyl groups (e.g., 4l , 26a ) show clustered bioactivity profiles in NCI-60 screens, suggesting shared mechanisms like kinase or protease inhibition . The target compound’s chlorothiophene moiety may align it with antiviral or anticancer clusters.
Table 2: Analytical Data Comparison
Biological Activity
The compound (5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a heterocyclic organic molecule with potential pharmacological properties. Its complex structure, characterized by the presence of thiophene and pyrazolo-pyrido-pyrimidine moieties, suggests a variety of biological activities that are currently being explored in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 332.8 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies involving derivatives of pyrazolo-pyrimidine have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using the agar well diffusion method, demonstrating comparable efficacy to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research into similar heterocyclic compounds has revealed their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have demonstrated that certain pyrazolo-pyrimidine derivatives can inhibit tumor growth in vitro and in vivo models .
The biological activity of this compound may be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act on pathways involved in inflammatory responses and cell signaling. Compounds with similar structures have been shown to modulate the activity of enzymes and receptors associated with cancer progression and microbial resistance .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial properties of various pyrazolo derivatives against Candida albicans and Pseudomonas aeruginosa, revealing that certain modifications to the structure enhanced activity significantly .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that compounds structurally related to This compound exhibited dose-dependent inhibition of cell proliferation .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant inhibition against E. coli and S. aureus; MIC comparable to ciprofloxacin. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; inhibited cell growth in a dose-dependent manner. |
| Study 3 | Mechanistic Insights | Potential modulation of inflammatory pathways; interaction with key cellular receptors. |
Q & A
Q. What are the key synthetic pathways for constructing the pyrazolo-pyrido-pyrimidine core in this compound?
The synthesis of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold typically involves multi-step reactions, including cyclization and condensation steps. For example, analogous pyrazolo-pyrimidine derivatives are synthesized via reactions between aminopyrimidines and ketones or aldehydes under reflux conditions, using solvents like ethanol or dichloromethane . Critical steps may involve:
- Cyclization : Formation of the pyrimidine ring via base-catalyzed intramolecular cyclization.
- Substitution : Introduction of the 5-chlorothiophene moiety via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?
- NMR : H and C NMR can verify the connectivity of the pyrazolo-pyrido-pyrimidine core and substituents. For instance, the methyl group at position 2 should appear as a singlet (~δ 2.5 ppm), while aromatic protons from the chlorothiophene ring resonate at δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]+ peak at m/z 385.07 for CHClNOS).
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and aromatic C-Cl (~550 cm) bonds validate functional groups .
Q. What are the preliminary biological screening methods for this compound?
Initial assays focus on target engagement and cytotoxicity:
- Enzyme Inhibition : Use fluorometric or radiometric assays to test activity against kinases or phosphodiesterases (common targets for pyrazolo-pyrimidines) .
- Cell Viability : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility and Stability : HPLC or LC-MS to assess compound integrity in physiological buffers .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved for this compound?
Discrepancies in activity profiles (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Pharmacokinetic Issues : Poor solubility or metabolic instability. Use ADMET profiling (e.g., microsomal stability assays) to identify degradation pathways .
- Off-Target Effects : Employ chemoproteomics (e.g., thermal shift assays or affinity pulldowns) to map unintended interactions .
- Experimental Design : Ensure replicate consistency (e.g., ≥4 biological replicates) and validate results across multiple cell lines or animal models .
Q. What computational methods optimize the compound’s binding affinity to a target protein?
- Molecular Docking : Use software like AutoDock Vina to predict binding poses within the active site of a kinase or receptor. For example, the chlorothiophene group may occupy hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time (e.g., 100 ns trajectories) to assess stability and identify critical residues for mutagenesis studies .
- Free Energy Perturbation (FEP) : Quantify binding energy changes for structural modifications (e.g., replacing chlorine with fluorine) .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
Follow methodologies from long-term environmental projects (e.g., Project INCHEMBIOL ):
- Degradation Kinetics : Measure hydrolysis/photolysis rates in water or soil under controlled pH and UV conditions .
- Bioaccumulation : Use LC-MS/MS to quantify residues in model organisms (e.g., Daphnia magna) over trophic levels .
- Toxicity Profiling : Evaluate acute/chronic effects on aquatic (e.g., algae) and terrestrial species (e.g., earthworms) .
Methodological Notes
- Synthetic Optimization : For improved yield, replace ethanol with polar aprotic solvents (e.g., DMF) and employ microwave-assisted synthesis .
- Data Reproducibility : Adopt randomized block designs with split-split plots to account for variables like reaction temperature and catalyst batches .
- Structural Confirmation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in regiochemistry for complex heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
